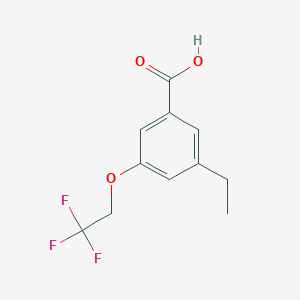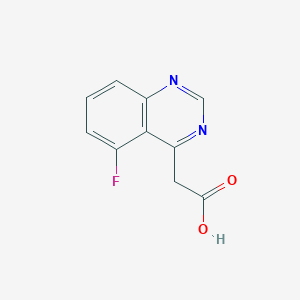
5-Fluoroquinazoline-4-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroquinazoline-4-acetic Acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline-4-acetic Acid typically involves the cyclocondensation of 6-fluoroanthranilic acid with acid chlorides or anhydrides. Another method involves the reaction of 6-fluoroanthranilamide with aromatic or heterocyclic aldehydes . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
- 6-Fluoroquinazoline-4(3H)-one
- 7-Fluoroquinazoline-4(3H)-one
- 8-Fluoroquinazoline-4(3H)-one
Comparison: 5-Fluoroquinazoline-4-acetic Acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and bioavailability compared to other fluorinated quinazoline derivatives. Additionally, the position of the fluorine atom can significantly influence the compound’s biological activity and selectivity .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
2-(5-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15) |
Clave InChI |
STIMRGXCABTQIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=NC=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
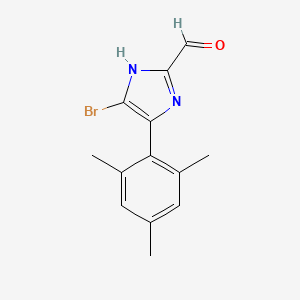
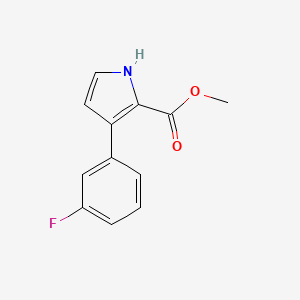
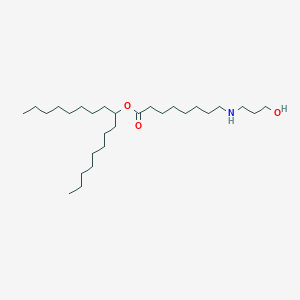
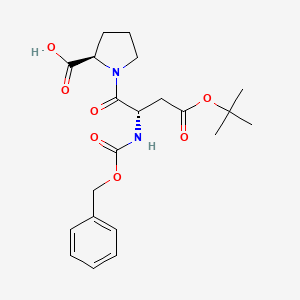
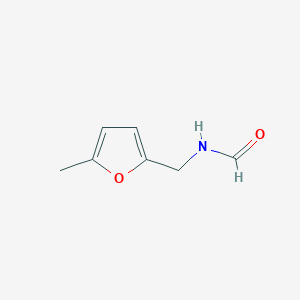
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
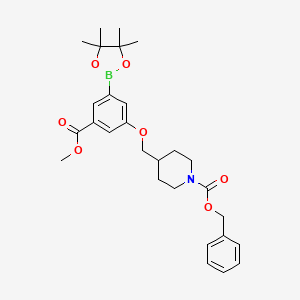
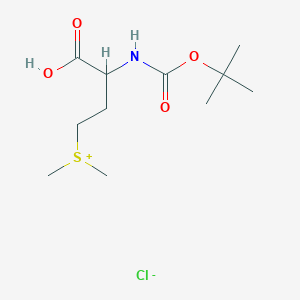
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
